7,8-dihydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one
Description
Properties
IUPAC Name |
7,8-dihydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-10-5-4-9-11(16)8-14(6-2-1-3-7-14)18-13(9)12(10)17/h4-5,15,17H,1-3,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZPJQXETDFJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one typically involves multi-step organic reactions. One common method includes the use of allylation, Claisen rearrangement, Kabbe condensation, and Ring Closing Metathesis (RCM) as key steps . These reactions are carried out under controlled conditions to ensure the formation of the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for 7,8-dihydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
7,8-Dihydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Industry: It is explored for its use in materials science, particularly in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism by which 7,8-dihydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one exerts its effects involves interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit certain enzymes or signaling pathways critical for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogues
Physicochemical Properties
- Polarity and Solubility : The 7,8-dihydroxy groups increase hydrophilicity compared to tert-butyl-substituted analogues (e.g., 4'-tert-butyl-7-hydroxy...), which prioritize lipophilicity for membrane penetration .
- Steric Effects : Bulky substituents (e.g., tert-butyl in ) hinder molecular docking, whereas smaller hydroxyl groups in the target compound allow tighter binding to polar biological targets .
Biological Activity
7,8-Dihydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one, with the Chemical Abstracts Service (CAS) number 135110-69-9, is a spiro compound notable for its unique structure that combines a chromene moiety with a cyclohexane ring. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a precursor for more complex organic molecules.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₆O₄, with a molecular weight of approximately 248.28 g/mol. The presence of hydroxyl groups in its structure imparts phenolic characteristics, contributing to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆O₄ |
| Molecular Weight | 248.28 g/mol |
| CAS Number | 135110-69-9 |
The primary biological targets of this compound include Epidermal Growth Factor Receptor (EGFR) and B-Raf kinases. Inhibition of these targets disrupts the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) signaling pathway, which is critical for cell growth and proliferation. This disruption can lead to reduced cell proliferation and potential apoptosis in cancer cells.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The presence of hydroxyl groups allows for effective scavenging of free radicals, which can mitigate oxidative stress in biological systems. For instance, studies have shown that phenolic compounds can enhance the activity of antioxidant enzymes and prevent lipid peroxidation .
Case Studies
- Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines by inducing apoptosis through the inhibition of EGFR and B-Raf kinases.
- Antioxidant Mechanisms : A comparative study highlighted the antioxidant activity of similar phenolic compounds against reactive oxygen species (ROS), suggesting that this compound may possess comparable efficacy in reducing oxidative stress markers in cellular models .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions including:
- Allylation
- Claisen Rearrangement
- Kabbe Condensation
- Ring Closing Metathesis (RCM)
These methods are optimized for yield and purity, often employing chromatography techniques for purification post-synthesis.
Applications in Medicinal Chemistry
The compound's potential applications extend beyond cancer therapy; it serves as a valuable building block in organic synthesis and may be explored for other therapeutic areas due to its structural versatility and biological activity.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR are critical for confirming the spiro center and hydroxyl groups. For instance, H NMR in DMSO-d reveals characteristic peaks: δ 8.00 (NH), 9.07 (NH) for amide protons, and δ 0.89–2.33 for cyclohexane CH groups .
- X-ray Crystallography : Single-crystal analysis confirms the spiro junction geometry, such as C–C bond lengths (1.337–1.475 Å) and torsion angles (e.g., −38.5° for phenylmethylidene units) .
What advanced techniques resolve conformational ambiguities in the spirocyclic framework?
Advanced Research Focus
X-ray diffraction combined with computational modeling (e.g., DFT) quantifies puckering parameters (Q, θ, φ) for non-planar rings. For example, cyclohexanone units exhibit θ = 167.2°, indicating a semi-boat conformation, while chromene rings adopt θ = 128.1° (half-chair) . Hirshfeld surface analysis further maps non-covalent interactions (e.g., H···O, H···H), accounting for 4.5% and 68.8% of crystal packing, respectively .
How can researchers address contradictions in synthetic yields or spectral data across studies?
Advanced Research Focus
Discrepancies in yields (e.g., 65% vs. 99%) arise from solvent polarity, catalyst loading, or purification methods. For example, using i-PrOH vs. DMF as solvents alters crystallization efficiency . Spectral contradictions (e.g., NH proton shifts) may reflect solvent-dependent hydrogen bonding. Methodological consistency in NMR acquisition parameters (e.g., 200–400 MHz, CDCl/DMSO-d) is critical .
What strategies are used to establish structure-activity relationships (SAR) for bioactivity?
Q. Advanced Research Focus
- Derivatization : Introducing substituents (e.g., benzylidene groups) at C-3′ or C-8 enhances anti-inflammatory or anticancer activity. For example, dibenzylidene derivatives show improved binding to PPAR-1 or PARP-1 targets .
- In Vitro Assays : MTT cytotoxicity screening (e.g., IC against MCF-7 cells) and Annexin V/PI apoptosis assays validate bioactivity .
How does Hirshfeld surface analysis elucidate intermolecular interactions in crystalline forms?
Advanced Research Focus
Hirshfeld surfaces mapped with visualize H···O (2.2 Å) and H···H (2.2 Å) contacts, quantified via fingerprint plots. For example, H···O interactions (4.5% contribution) correspond to weak C–H⋯O hydrogen bonds stabilizing the crystal lattice . Electrostatic potential surfaces (EPS) further distinguish donor/acceptor regions, aiding in co-crystal design .
What computational approaches guide the design of bioactive derivatives?
Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like PPAR-1. For spiroquinazoline derivatives, docking scores correlate with experimental IC values (e.g., −9.2 kcal/mol for PARP-1 inhibition) . MD simulations (100 ns) assess conformational stability, while QSAR models prioritize substituents (e.g., electron-withdrawing groups) for synthesis .
How can reaction conditions be optimized for scalable synthesis?
Q. Advanced Research Focus
- Catalyst Screening : tert-Butoxide in i-PrOH improves cyclization efficiency (74% yield) vs. weaker bases .
- Ring-Closing Metathesis (RCM) : Using Grubbs catalyst (5 mol%) in DCM enables spiroannulation with 85% yield .
- Green Chemistry : Solvent-free microwave-assisted reactions reduce reaction times (30 min vs. 2 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
